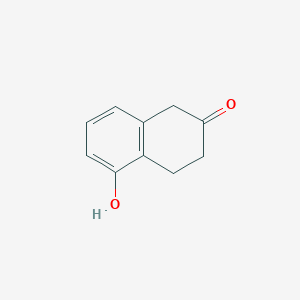

5-Hydroxy-2-tetralone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOWVZSMEMISBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408361 | |

| Record name | 5-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35697-10-0 | |

| Record name | 5-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Hydroxy-2-tetralone chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-tetralone, a hydroxylated derivative of 2-tetralone, belongs to a class of bicyclic aromatic ketones. The tetralone scaffold is a key structural motif in a variety of biologically active compounds and natural products, exhibiting a range of therapeutic properties, including antimicrobial and anticancer activities. This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of this compound, based on available scientific data. While the biological activities of many tetralone derivatives have been explored, specific data on the mechanism of action and signaling pathways for this compound remains limited in publicly accessible literature.

Chemical Structure and Properties

This compound is characterized by a naphthalene core, hydrogenated in one of the aromatic rings, with a ketone group at the C2 position and a hydroxyl group at the C5 position.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| CAS Number | 35697-10-0 | [1] |

| Appearance | Light brown to gray solid | |

| Boiling Point (Predicted) | 333.6 ± 42.0 °C | |

| Density (Predicted) | 1.236 ± 0.06 g/cm³ | |

| pKa (Predicted) | 9.83 ± 0.20 | |

| Melting Point | Not experimentally determined in cited sources. For comparison, the melting point of the isomeric 5-Hydroxy-1-tetralone is 205.5-211.5 °C.[2] |

Structure:

-

SMILES: O=C1CC2=CC=CC(O)=C2C1

-

InChI: InChI=1S/C10H10O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,11H,2,4,6H2

Spectroscopic Data

Table 2: Spectroscopic Data for Related Tetralone Compounds

| Data Type | Compound | Key Features | Source |

| ¹H NMR | 5-Hydroxy-1-tetralone | Data available in various databases. | |

| ¹³C NMR | 5-Hydroxy-1-tetralone | Data available in various databases. | |

| IR Spectrum | 5-Hydroxy-1-tetralone | Data available in various databases. | [3] |

| Mass Spectrum | 5-Hydroxy-1-tetralone | Data available in various databases. | [3] |

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly outlined in the available literature. However, a plausible synthetic route involves the demethylation of its precursor, 5-Methoxy-2-tetralone.[4]

Proposed Synthesis Workflow

References

- 1. 35697-10-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 5-Hydroxy-1-tetralone, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 5-Hydroxy-1-tetralone [webbook.nist.gov]

- 4. 5-Methoxy-2-tetralone | 32940-15-1 | FM25233 | Biosynth [biosynth.com]

Synthesis of 5-Hydroxy-2-tetralone: A Technical Guide to Novel Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details novel synthetic methodologies for 5-Hydroxy-2-tetralone, a valuable intermediate in the synthesis of various biologically active molecules. This document provides a comprehensive overview of modern synthetic routes, detailed experimental protocols, and comparative quantitative data to assist researchers in the efficient production of this key chemical scaffold.

Introduction

This compound is a crucial building block in medicinal chemistry, notably as a precursor for analogs of the plant hormone abscisic acid and for the development of ligands targeting serotonin receptors. Its synthesis has been approached from various starting materials, with ongoing research focused on improving yield, purity, and process safety, while also exploring more readily available and cost-effective precursors. This guide focuses on recent and novel approaches to its synthesis, providing a practical resource for laboratory and process development applications.

Synthetic Routes and Methodologies

Several innovative strategies have been developed for the synthesis of this compound, often proceeding through its methoxy-protected precursor, 5-methoxy-2-tetralone. The primary approaches discussed herein involve the catalytic reduction of naphthalene derivatives and the cyclization of substituted phenylacetic acids.

Synthesis from Naphthalene Derivatives

A prominent route to 5-hydroxy-tetralones involves the selective reduction of dihydroxynaphthalenes. A particularly effective method starts from the readily available 1,5-dihydroxynaphthalene.

2.1.1. Catalytic Hydrogenation of 1,5-Dihydroxynaphthalene

This method provides a direct route to 5-hydroxy-1-tetralone, which can be a precursor to the 2-tetralone isomer. The process involves the reaction of an aqueous alcoholic solution of 1,5-dihydroxynaphthalene with one molar equivalent of hydrogen gas in the presence of a palladium catalyst and an alkali metal hydroxide.[1] This approach is advantageous due to its relatively mild reaction conditions and the high purity of the resulting product.[1]

Experimental Protocol:

-

A mixture of 1,5-dihydroxynaphthalene (48 g), sodium hydroxide (12 g), water (30 ml), and isopropyl alcohol (235 ml) is prepared.

-

A 10% palladium on carbon catalyst (7.5 g) is added to the mixture.

-

The reaction is conducted in a Parr shaker under hydrogen gas pressure (up to 52 psi) at a temperature of 70-90°C.

-

Upon absorption of one molar equivalent of hydrogen, the reaction mixture is cooled to 25°C.

-

The catalyst is removed by filtration, and the solvent is removed in vacuo.

-

The remaining aqueous solution is acidified with concentrated hydrochloric acid to a pH of 2, leading to the precipitation of the product.

-

The solid is filtered, washed with water, and dried to yield 5-hydroxy-1-tetralone.

This process has been reported to achieve yields of 85-95% with a product purity of 90-95%.[1]

Synthesis from 3-Methoxyphenylacetic Acid

A novel and industrially scalable approach utilizes 3-methoxyphenylacetic acid as the starting material to produce 5-methoxy-2-tetralone, which can then be demethylated to this compound. This method avoids the use of hazardous reagents like metallic sodium.[2][3]

Reaction Scheme:

Caption: Synthesis of this compound from 3-Methoxyphenylacetic Acid.

Experimental Protocol (for 5-Methoxy-2-tetralone): [2]

-

Acyl Chloride Formation: 3-Methoxyphenylacetic acid (1.66 g, 10 mmol) is reacted with thionyl chloride (10 mL) in the presence of N,N-dimethylformamide (0.5 mL) at 55-90°C for 3 hours.

-

Purification of Acyl Chloride: The crude 3-methoxyphenylacetyl chloride is purified by recrystallization from n-hexane.

-

Friedel-Crafts Acylation: The purified 3-methoxyphenylacetyl chloride is reacted with ethylene in the presence of a suitable catalyst and solvent to yield 5-methoxy-2-tetralone.

-

Purification of Tetralone: The product is treated with a saturated sodium bisulfite solution to form a salt, which is subsequently reacted with sodium carbonate to release the purified 5-methoxy-2-tetralone. This multi-step process has a reported overall yield of around 65-75% with a purity of over 97%.[4][5]

Synthesis via Birch Reduction of 1,6-Dimethoxynaphthalene

An alternative route to 5-methoxy-2-tetralone involves the Birch reduction of 1,6-dimethoxynaphthalene.[3][6][7]

Experimental Protocol: [6]

-

To a boiling solution of 1,6-dimethoxynaphthalene (100 g, 0.53 mol) in ethanol (1.4 L), sodium shavings (90 g, 3.91 mol) are added.

-

The mixture is stirred until all the sodium has dissolved.

-

The reaction is cooled to 0°C, and concentrated HCl (457 mL) and water (395 mL) are added dropwise.

-

The mixture is refluxed for one hour.

-

The product is extracted with diethyl ether and purified by treatment with saturated sodium bisulfite, followed by distillation, to give 5-methoxy-2-tetralone in 65% yield.[6]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic routes to this compound and its methoxy precursor.

| Starting Material | Product | Key Reagents | Yield (%) | Purity (%) | Reference |

| 1,5-Dihydroxynaphthalene | 5-Hydroxy-1-tetralone | H₂, Pd/C, NaOH | 85-95 | 90-95 | [1] |

| 3-Methoxyphenylacetic acid | 5-Methoxy-2-tetralone | SOCl₂, Ethylene | 65-75 | >97 | [4][5] |

| 1,6-Dimethoxynaphthalene | 5-Methoxy-2-tetralone | Na, EtOH, HCl | 65 | Not specified | [6] |

Demethylation of 5-Methoxy-2-tetralone

The final step to obtain this compound is the demethylation of 5-methoxy-2-tetralone. Various demethylating agents can be employed, with the choice depending on the desired reaction conditions and the presence of other functional groups. A convenient method for selective demethylation of the 5-methoxyl group involves the use of anhydrous aluminum chloride in a dry ethereal solution, which provides good yields.[8]

Spectroscopic Data

The characterization of this compound and its intermediates is crucial for confirming their identity and purity.

5-Hydroxy-1-tetralone:

-

Formula: C₁₀H₁₀O₂[9]

-

Molecular Weight: 162.1852 g/mol [9]

-

IR Spectrum: Available in the NIST WebBook.[9]

5-Methoxy-2-tetralone:

-

Formula: C₁₁H₁₂O₂[10]

-

Molecular Weight: 176.21 g/mol [10]

-

¹H NMR (CDCl₃): δ 7.2 (1H, m), 6.8 (2H, m), 3.9 (3H, s), 3.6 (2H, s), 3.1 (2H, m), 2.55 (2H, m).[6]

Biological Context and Experimental Workflow

This compound and its derivatives have shown potential as modulators of biological pathways, including those involving serotonin (5-HT) receptors. The activation of the 5-HT₂B receptor, a Gq/11 protein-coupled receptor, initiates a signaling cascade that is implicated in various physiological processes.[11]

Caption: Experimental Workflow and Potential Biological Signaling Pathway.

The workflow diagram illustrates the logical progression from synthesis and purification to biological evaluation. The signaling pathway diagram depicts the potential mechanism of action for a this compound derivative as a ligand for the 5-HT₂B receptor, leading to downstream cellular responses.[11] This highlights the importance of synthesizing high-purity this compound for reliable structure-activity relationship (SAR) studies in drug discovery.

References

- 1. US3829498A - Process for preparing 5-hydroxy-1-tetralone - Google Patents [patents.google.com]

- 2. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 8. ias.ac.in [ias.ac.in]

- 9. 5-Hydroxy-1-tetralone [webbook.nist.gov]

- 10. 5-Methoxy-2-tetralone | 32940-15-1 | FM25233 | Biosynth [biosynth.com]

- 11. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 5-Hydroxy-2-tetralone and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetralone scaffold is a prominent structural motif in a variety of biologically active compounds, serving as a versatile building block in medicinal chemistry. The introduction of a hydroxyl group at the 5-position of the 2-tetralone core, affording 5-Hydroxy-2-tetralone, presents a molecule with significant potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and its analogs, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While direct studies on this compound are limited, the extensive research on its analogs offers valuable insights into the therapeutic promise of this chemical class.

Quantitative Biological Activity Data

The biological activities of this compound analogs have been quantified across various assays, including enzyme inhibition, antimicrobial, and cytotoxicity studies. The following tables summarize the key quantitative data available in the literature.

Table 1: Enzyme Inhibition by Tetralone Analogs

| Compound | Target Enzyme | Assay Type | IC50 (µM) | Reference |

| Tetralone Analog (Compound B) | Human DGAT1 | Fluorescence-based biochemical | 2.8 | [1] |

| Tetralone Analog (S-12a) | Human DGAT1 | Lipid extraction | Not specified, but potent | [1] |

| Tetralone Analog (S-12g) | Human DGAT1 | Lipid extraction | Not specified, but potent | [1] |

Table 2: Antimicrobial and Cytotoxic Activity of Aminoguanidinium Tetralone Analogs

| Compound | Bacterial Strain | MIC (µg/mL) | Cytotoxicity Assay | Cell Line | IC50 (µg/mL) | Hemolytic Activity (HC50, µg/mL) | Reference |

| 2D | S. aureus ATCC 29213 | 0.5 | MTT | HEK293-T | 13.09 | 50.65 | [2] |

| 2D | MRSA-2 | 1 | MTT | HEK293-T | 13.09 | 50.65 | [2] |

| Various Analogs | ESKAPE pathogens | 0.5 - 32 | --- | --- | --- | --- | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the literature concerning tetralone analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the methodology described for novel aminoguanidine-tetralone derivatives.[2]

-

Bacterial Strains and Culture Conditions:

-

Use strains from the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and clinically resistant isolates.

-

Culture bacteria in Mueller-Hinton broth (MHB) at 37°C.

-

-

Preparation of Test Compounds:

-

Dissolve the tetralone analogs in dimethyl sulfoxide (DMSO) to a stock concentration of 1280 µg/mL.

-

-

MIC Assay:

-

Perform the assay in 96-well microtiter plates using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Prepare serial twofold dilutions of the test compounds in MHB, ranging from 0.125 to 64 µg/mL.

-

Add a bacterial suspension (5 x 10^5 CFU/mL) to each well.

-

Include a positive control (e.g., levofloxacin) and a negative control (0.1% DMSO).

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is adapted from the study on aminoguanidine-tetralone derivatives.[2]

-

Cell Line and Culture Conditions:

-

Use a human embryonic kidney cell line (HEK293-T).

-

Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Assay:

-

Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds for 24 hours.

-

Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, studies on its analogs suggest potential mechanisms of action, particularly in the context of inflammation.

Some tetralone derivatives have been shown to inhibit the tautomerase activity of macrophage migration inhibitory factor (MIF). MIF is a pro-inflammatory cytokine, and its inhibition can lead to a reduction in the activation of downstream inflammatory signaling pathways. This includes the potential to decrease the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes.

Caption: Proposed mechanism of anti-inflammatory action of tetralone analogs via inhibition of MIF and subsequent reduction of NF-κB activation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound analogs.

Caption: A generalized workflow for the discovery and development of drugs based on this compound analogs.

Conclusion and Future Directions

The available scientific literature strongly suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The quantitative data from studies on its analogs highlight their potential potency. However, a significant gap in knowledge exists regarding the specific biological profile of this compound itself.

Future research should focus on:

-

Systematic evaluation of this compound: Conducting a comprehensive screening of the parent compound across various biological assays to establish its intrinsic activity.

-

Quantitative Structure-Activity Relationship (QSAR) studies: Elucidating the specific structural features of the tetralone core and its substituents that contribute to the observed biological activities.

-

Mechanism of action studies: Investigating the precise molecular targets and signaling pathways modulated by this compound and its most potent analogs to understand their therapeutic effects and potential side effects.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation and accelerate the discovery of novel medicines based on this versatile chemical scaffold.

References

5-Hydroxy-2-tetralone potential as a pharmaceutical intermediate

An In-depth Technical Guide to 5-Hydroxy-2-tetralone as a Pharmaceutical Intermediate

Introduction

The tetralone scaffold is a bicyclic aromatic ketone that serves as a foundational structure in a multitude of biologically active compounds.[1][2] Its rigid framework and versatile chemical handles make it a privileged starting point for the synthesis of pharmaceuticals targeting a wide array of biological systems, including the central nervous system (CNS), and for developing agents with antitumor and antibacterial properties.[2][3] Specifically, this compound and its close chemical relatives, such as 5-methoxy-2-tetralone, are crucial intermediates in the synthesis of significant pharmaceutical agents.[4][5] This technical guide provides a comprehensive overview of the synthesis, applications, and pharmaceutical potential of this compound, aimed at researchers, chemists, and professionals in drug development.

Chemical Properties and Synthesis

This compound (CAS: 35697-10-0) possesses a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol .[6] Its structure features a hydroxyl group on the aromatic ring and a ketone in the alicyclic ring, providing two key sites for chemical modification. In practice, the hydroxyl group is often protected, typically as a methyl ether (5-methoxy-2-tetralone), during synthetic sequences to prevent unwanted side reactions.[4][7]

The synthesis of the core tetralone structure can be achieved through various routes. One common industrial method involves the reduction of a dimethoxynaphthalene precursor. This approach offers high yields and utilizes readily available starting materials.[7]

Table 1: Synthesis of 5-Methoxy-2-tetralone

| Starting Material | Reagents & Conditions | Yield | Purity | Reference |

| 1,6-Dimethoxynaphthalene | 1. Metallic Sodium (Na), Anhydrous Ethanol, Liquid Ammonia, 15-35°C, 35-48 hours. 2. Dilute Hydrochloric Acid (hydrolysis). | 79-82% | 45-46% (by GC) | [8][9] |

| 3-Methoxyphenylacetic acid | 1. Thionyl chloride. 2. Ethylene. 3. Sodium bisulfite, then Sodium carbonate. | High Yield | Not specified | [7] |

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2-tetralone via Birch Reduction

This protocol is adapted from patented industrial methods for the synthesis of 5-methoxy-2-tetralone.[8][9]

Materials:

-

1,6-Dimethoxynaphthalene

-

Anhydrous Ethanol

-

Liquid Ammonia

-

Metallic Sodium

-

Dilute Hydrochloric Acid

-

1000mL four-necked flask

Procedure:

-

To the 1000mL four-necked flask, add 42g of 1,6-dimethoxynaphthalene, 289g of anhydrous ethanol, and 8.4g of liquid ammonia. Stir the mixture until all solids are fully dissolved.[8]

-

Press 35g of metallic sodium into filaments. Add the sodium to the reaction solution in batches (approximately 5g per batch), waiting for the blue color to disappear before adding the next batch.[8]

-

Maintain the reaction temperature between 25-35°C throughout the addition of sodium. The total reaction time is approximately 48 hours.[8]

-

After the reduction is complete, cautiously add water dropwise to quench any remaining sodium.

-

Distill off the ethanol and water mixture. Add water to the residue and separate the organic (oil) layer.

-

To the separated oil layer, add dilute hydrochloric acid and reflux the mixture to induce hydrolysis.

-

After hydrolysis, separate the oil layer again to obtain crude 5-methoxy-2-tetralone. The reported yield is approximately 81% with a purity of 46.2% as determined by gas chromatography.[9] Further purification can be achieved via column chromatography.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 35697-10-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. guidechem.com [guidechem.com]

- 8. Preparation technique of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

Unraveling the Biological Role of 5-Hydroxy-2-tetralone: A Technical Overview of a Scaffold with Therapeutic Potential

For Immediate Release

While the precise mechanism of action for 5-Hydroxy-2-tetralone in biological systems remains an area of active investigation, extensive research into the broader family of tetralone derivatives has revealed a wealth of biological activities. This technical guide provides an in-depth summary of the known effects of the tetralone scaffold, offering valuable context for researchers, scientists, and drug development professionals interested in the potential applications of this compound and related compounds.

The tetralone core structure is a key pharmacophore in a variety of synthetic and natural products, demonstrating a range of activities from enzyme inhibition to receptor modulation. This document synthesizes the current understanding of these activities, drawing from numerous studies on tetralone derivatives.

The Tetralone Scaffold: A Hub of Biological Activity

Derivatives of the tetralone framework have been shown to interact with several key biological targets, suggesting a multifaceted mechanism of action that could be harnessed for therapeutic benefit.

Enzyme Inhibition: A Key Modality

Tetralone derivatives have demonstrated significant inhibitory effects on several classes of enzymes, highlighting a primary mode of their biological action.

-

Steroidogenic Enzyme Inhibition: Certain heterocyclic substituted 2-(arylmethylene)-1-tetralones are known to inhibit steroidogenic enzymes. Specifically, they have been shown to target P450 aromatase and P450 17, enzymes crucial for estrogen and androgen biosynthesis, respectively[1]. For example, a (Z)-4-imidazolyl substituted tetralone acts as a potent inhibitor of P450 aromatase, while a 3-pyridyl derivative shows strong inhibition of rat testicular P450 17[1].

-

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition: A class of E-2-arylmethylene-1-tetralones and their heteroanalogues can effectively bind to the active site of Macrophage Migration Inhibitory Factor (MIF) and inhibit its tautomerase function[2][3]. This inhibition leads to a reduction in inflammatory macrophage activation and a decrease in the production of pro-inflammatory mediators such as TNF-α, IL-6, and reactive oxygen species[2][3].

The potential for tetralone derivatives to inhibit dihydrofolate reductase (DHFR) has also been suggested through molecular docking studies[4].

Receptor Interaction: Modulating Neuronal Pathways

The tetralone scaffold serves as a foundation for ligands targeting key neurotransmitter receptors. A series of novel α-tetralone and α-tetralol derivatives have been synthesized and shown to possess binding affinities for both serotonin (5-HT2A) and dopamine (D₂) receptors[5]. This dual-receptor activity is a hallmark of several atypical antipsychotic drugs, suggesting the potential of tetralone-based compounds in the treatment of psychiatric disorders.

Antimicrobial and Cytotoxic Potential

The biological activities of tetralones extend to antimicrobial and cytotoxic effects.

-

Antibacterial Properties: Aminoguanidine-tetralone derivatives have exhibited potent and rapid bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA)[4]. The proposed mechanism involves the depolarization and disruption of the bacterial cell membrane[4].

-

Antifungal and Antiviral Activities: The broader class of tetralone derivatives has been reported to possess both antifungal and antiviral properties, though specific mechanisms are less well-defined[4].

-

Cytotoxicity and Anti-cancer Link: Hydroxy tetralones serve as important intermediates in the synthesis of podophyllotoxin analogues, which are precursors to clinically used anti-cancer drugs like etoposide and teniposide[6]. Furthermore, the natural product 4-hydroxy-α-tetralone can reverse multi-drug resistance in Escherichia coli by inhibiting ATP-dependent efflux pumps[4].

Putative Roles: Antioxidant and Anti-inflammatory Effects

While direct evidence for this compound is limited, its isomer, 8-Hydroxy-2-tetralone, has been suggested to possess antioxidant and free radical scavenging properties[7]. The anti-inflammatory potential of the tetralone scaffold is further supported by the MIF-inhibitory activity of its derivatives, which leads to a downstream reduction in inflammatory processes[2][3].

Future Directions

The diverse biological activities of the tetralone scaffold underscore the potential of this compound as a valuable molecule for further investigation. While this guide summarizes the current knowledge based on related compounds, dedicated studies are necessary to elucidate the specific mechanism of action, molecular targets, and therapeutic potential of this compound itself. The lack of detailed experimental data and quantitative analysis for this specific compound highlights a significant opportunity for future research in the fields of medicinal chemistry and pharmacology.

Disclaimer: This document provides a summary of research on tetralone derivatives and does not represent a comprehensive analysis of the specific mechanism of action of this compound, for which there is limited available data. The information is intended for a scientific audience and should not be interpreted as medical advice.

References

- 1. Tetrahydronaphthalenes: influence of heterocyclic substituents on inhibition of steroid enzymes P450 arom and P450 17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of a series of aminoalkyl-tetralones and tetralols as dual dopamine/serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijsdr.org [ijsdr.org]

- 7. Buy 8-Hydroxy-2-tetralone | 53568-05-1 [smolecule.com]

solubility and stability of 5-Hydroxy-2-tetralone in different solvents

An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of this compound. Given the limited publicly available data for this specific compound, this guide also draws upon data for the closely related isomer, 5-Hydroxy-1-tetralone, to provide a comparative context. Furthermore, it outlines detailed experimental protocols for researchers to determine these critical physicochemical properties.

Introduction

This compound (CAS No: 35697-10-0) is a chemical intermediate with potential applications in pharmaceutical synthesis.[1][2][3] Its chemical structure, featuring a hydroxyl group and a ketone on a tetralone framework, suggests that its solubility and stability will be influenced by solvent polarity, pH, temperature, and light exposure. Understanding these properties is crucial for its handling, formulation, and the development of stable drug products.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 35697-10-0 | [2][3] |

| Molecular Formula | C10H10O2 | [1][2] |

| Molecular Weight | 162.19 g/mol | [1][2] |

| Appearance | Light brown to gray solid | [3] |

| Boiling Point (Predicted) | 333.6 ± 42.0 °C | [2][3] |

| Density (Predicted) | 1.236 ± 0.06 g/cm3 | [2][3] |

| pKa (Predicted) | 9.83 ± 0.20 | [3] |

Solubility Profile

Table of Solubility Data for 5-Hydroxy-1-tetralone (CAS: 28315-93-7)

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | 32 mg/mL | 197.29 | Fresh DMSO is recommended as it can be hygroscopic.[4] |

| Ethanol | 20 mg/mL | - | |

| Water | Insoluble | - | [4] |

| Alcohol | Soluble | - | [5] |

| Ether | Soluble | - | [5] |

| Benzene | Soluble | - | [5] |

| Acetic Acid | Soluble | - | [5] |

It is anticipated that this compound will exhibit a similar solubility profile.

Proposed Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

Caption: Workflow for Solubility Determination of this compound.

Stability Profile

The stability of this compound is a critical parameter for its storage and formulation. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.[6][7]

While specific stability data for this compound is not available, forced degradation studies would typically involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[8][9]

Table of Storage Conditions for 5-Hydroxy-1-tetralone (CAS: 28315-93-7)

| Condition | Duration | Notes |

| -20°C (Powder) | 3 years | [4] |

| -80°C (in Solvent) | 1 year | Aliquot to avoid freeze-thaw cycles.[4] |

| -20°C (in Solvent) | 1 month | [4] |

Proposed Experimental Protocol for Forced Degradation Studies

The following protocol outlines a general approach for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to identify potential degradation products.[8]

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies of this compound.

Detailed Methodologies:

-

Acid Hydrolysis: A solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) is treated with 0.1 M to 1 M hydrochloric acid. The mixture is then heated (e.g., at 60°C) and samples are taken at various time points.[8]

-

Base Hydrolysis: A solution of the compound is treated with 0.1 M to 1 M sodium hydroxide at room temperature. Samples are collected at different intervals.[8]

-

Oxidative Degradation: The compound is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature. Samples are analyzed over time.

-

Thermal Degradation: A solid sample of this compound is exposed to dry heat (e.g., 80°C) for a specified period.[9]

-

Photostability: The compound, in both solid and solution form, is exposed to light as per ICH Q1B guidelines, which specify an exposure of not less than 1.2 million lux hours and 200 watt hours per square meter.[8][9]

For all conditions, samples should be neutralized or diluted as appropriate before analysis by a stability-indicating HPLC method. The use of a photodiode array (PDA) detector and mass spectrometry (MS) is recommended for the identification and characterization of degradation products.[6][10]

Conclusion

This technical guide summarizes the known properties of this compound and provides a framework for the systematic evaluation of its solubility and stability. While specific experimental data for this compound is scarce, the provided protocols offer a robust starting point for researchers and drug development professionals. The data for the isomeric 5-Hydroxy-1-tetralone serves as a useful, albeit preliminary, reference. Rigorous experimental determination of these properties is essential for the successful application of this compound in pharmaceutical development.

References

- 1. 35697-10-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 35697-10-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound CAS#: 35697-10-0 [amp.chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. parchem.com [parchem.com]

- 6. pharmtech.com [pharmtech.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. ijmr.net.in [ijmr.net.in]

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 5-Hydroxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-tetralone is a bicyclic aromatic ketone that serves as a versatile scaffold in medicinal chemistry and organic synthesis. The presence of both a phenolic hydroxyl group and a ketone functionality imparts a unique reactivity profile to the molecule. This technical guide provides a comprehensive exploration of the reactivity of the hydroxyl group in this compound, offering detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in the strategic manipulation of this functional group for the development of novel derivatives with potential therapeutic applications.

Acidity and Nucleophilicity of the Hydroxyl Group

The hydroxyl group at the C-5 position of the tetralone ring is phenolic in nature, making it weakly acidic. The pKa of this hydroxyl group is predicted to be approximately 9.83. This acidity allows for the deprotonation of the hydroxyl group under basic conditions to form a more nucleophilic phenoxide ion. This enhanced nucleophilicity is central to several key reactions of the hydroxyl group.

Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo a variety of reactions, including etherification, esterification, and oxidation. These transformations are crucial for the synthesis of diverse derivatives with modified physicochemical and biological properties.

Etherification (O-Alkylation)

The conversion of the hydroxyl group to an ether is a common strategy to modify the lipophilicity and metabolic stability of phenolic compounds. The Williamson ether synthesis is a widely employed method for this transformation.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of this compound with an alkyl halide.

-

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, N,N-dimethylformamide (DMF))

-

-

Procedure:

-

To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the base (1.5-2.0 eq.).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide ion.

-

Add the alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-alkoxy-2-tetralone derivative.

-

Table 1: Representative Etherification Reactions of Phenols

| Reactant | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 4 | >95 |

| Phenol | Ethyl Bromide | NaH | DMF | 25 | 2 | >90 |

| Phenol | Benzyl Chloride | K₂CO₃ | Acetonitrile | 80 | 6 | >90 |

Note: These are general conditions for phenolic etherification and may require optimization for this compound.

Reaction Workflow: Williamson Ether Synthesis

Caption: General workflow for the Williamson ether synthesis of this compound.

Esterification

Esterification of the phenolic hydroxyl group can be achieved through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. The Fischer-Speier esterification is a classic method involving an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

This protocol outlines a general procedure for the esterification of this compound with a carboxylic acid.

-

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid, benzoic acid)

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

Solvent (e.g., toluene, or excess alcohol)

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq.), the carboxylic acid (1.2-2.0 eq.), and a catalytic amount of the acid catalyst in the chosen solvent.[2]

-

Reflux the mixture, allowing for the azeotropic removal of water.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 2-tetralone-5-yl ester.

-

Table 2: Representative Fischer Esterification Conditions

| Alcohol | Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | Acetic Acid | H₂SO₄ | Toluene | Reflux | 4-8 | 60-70 |

| Phenol | Benzoic Acid | p-TsOH | Toluene | Reflux | 6-12 | 65-75 |

Note: Yields can be improved by using an excess of the carboxylic acid or by efficient removal of water.[3][4]

Reaction Workflow: Fischer Esterification

Caption: General workflow for the Fischer esterification of this compound.

Oxidation

The phenolic hydroxyl group of this compound can be oxidized to a quinone. This transformation is significant as quinone moieties are present in many biologically active natural products and synthetic drugs.

Experimental Protocol: Oxidation to Naphthoquinone

This protocol provides a general method for the oxidation of this compound to the corresponding 1,4-naphthoquinone derivative.

-

Materials:

-

This compound

-

Oxidizing agent (e.g., Fremy's salt (potassium nitrosodisulfonate), Salcomine-O₂, oxygen with a base)

-

Solvent (e.g., acetone, water, dimethyl sulfoxide (DMSO))

-

-

Procedure (using Fremy's salt):

-

Dissolve this compound in a suitable solvent such as acetone or a mixture of acetone and water.

-

Prepare a solution of Fremy's salt in water.

-

Add the Fremy's salt solution dropwise to the solution of this compound at room temperature with vigorous stirring.

-

The reaction is typically rapid and is accompanied by a color change. Monitor the reaction by TLC.

-

Once the reaction is complete, extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting naphthoquinone derivative by column chromatography or recrystallization.

-

Table 3: Common Oxidizing Agents for Phenols to Quinones

| Oxidizing Agent | Solvent | Temperature (°C) |

| Fremy's Salt | Acetone/Water | 25 |

| Salcomine-O₂ | DMF | 25 |

| O₂/Potassium t-butoxide | DMSO | 25 |

Note: The choice of oxidizing agent and conditions may need to be optimized to achieve the desired product and yield.[5]

Reaction Pathway: Oxidation to Naphthoquinone

References

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis of 5-Hydroxy-2-tetralone

Introduction

5-Hydroxy-2-tetralone is a valuable chemical intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its structure, featuring a bicyclic aromatic core with both a ketone and a hydroxyl functional group, makes it a versatile building block in medicinal chemistry and drug development. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the preparation of its methoxy-protected precursor, 5-methoxy-2-tetralone, followed by a demethylation step to yield the final product. The protocols are designed for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a two-step process. The first step involves the Birch reduction of 1,6-dimethoxynaphthalene to yield 5-methoxy-2-tetralone. The second step is the demethylation of the methoxy group to afford the desired this compound.

Data Presentation

A summary of the key quantitative data for the multi-step synthesis is presented in the table below for easy reference and comparison.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) |

| 1 | Birch Reduction and Hydrolysis | 1,6-Dimethoxynaphthalene | 5-Methoxy-2-tetralone | Sodium, Hydrochloric Acid | Ethanol | ~65%[1] |

| 2 | Demethylation | 5-Methoxy-2-tetralone | This compound | Boron Tribromide (BBr₃) or Hydrobromic Acid (HBr) | DCM or Acetic Acid | Typically high |

Experimental Protocols

Step 1: Synthesis of 5-Methoxy-2-tetralone from 1,6-Dimethoxynaphthalene

This protocol is adapted from the method described by Ames et al.[1].

Materials:

-

1,6-Dimethoxynaphthalene (100 g, 0.53 mol)

-

Ethanol (1.4 L)

-

Sodium metal shavings (90 g, 3.91 mol)

-

Concentrated Hydrochloric Acid (457 mL)

-

Water (395 mL)

-

Diethyl ether

-

Saturated sodium bisulfite solution

Equipment:

-

Large reaction vessel equipped with a reflux condenser and mechanical stirrer

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 100 g (0.53 mol) of 1,6-dimethoxynaphthalene in 1.4 L of ethanol and bring the solution to a boil.

-

Carefully add 90 g (3.91 mol) of sodium shavings to the boiling solution in portions. Stir the mixture vigorously until all the sodium has dissolved.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a mixture of 457 mL of concentrated hydrochloric acid and 395 mL of water dropwise to the cooled reaction mixture.

-

After the addition is complete, heat the mixture to reflux for one hour.

-

Filter the mixture and concentrate the filtrate using a rotary evaporator.

-

Dissolve the residue in water and extract with diethyl ether.

-

Concentrate the organic layer and dissolve the resulting oil in 60 mL of saturated sodium bisulfite solution.

-

Stir the mixture for 20 minutes and then filter the resulting solid.

-

The collected solid is then treated to free the ketone and subsequently purified by distillation to yield 5-methoxy-2-tetralone as a clear oil (yield: ~65%).

Step 2: Demethylation of 5-Methoxy-2-tetralone to this compound

The demethylation of aryl methyl ethers is a standard transformation in organic synthesis. Boron tribromide (BBr₃) is a highly effective reagent for this purpose and generally provides high yields.[2] An alternative classical method involves the use of strong acids like hydrobromic acid (HBr)[2].

Method A: Using Boron Tribromide (BBr₃)

Materials:

-

5-Methoxy-2-tetralone

-

Dichloromethane (DCM), anhydrous

-

Boron tribromide (BBr₃) solution in DCM (1.0 M)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Dissolve 5-methoxy-2-tetralone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 1.0 M solution of boron tribromide in dichloromethane (typically 1.1-1.5 equivalents) to the stirred solution.

-

Allow the reaction mixture to stir at 0°C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of methanol at 0°C.

-

Allow the mixture to warm to room temperature and then wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Method B: Using Hydrobromic Acid (HBr)

Materials:

-

5-Methoxy-2-tetralone

-

Hydrobromic acid (48% aqueous solution)

-

Acetic acid (optional)

-

Sodium bicarbonate

-

Ethyl acetate

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Place 5-methoxy-2-tetralone in a round-bottom flask.

-

Add a solution of 48% hydrobromic acid (and optionally acetic acid).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the multi-step synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 5-Hydroxy-2-tetralone as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-tetralone is a valuable and versatile bicyclic scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse range of biologically active compounds. Its rigid framework, combined with the presence of both a hydroxyl and a ketone functional group, allows for extensive chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of compounds targeting various biological systems, including the central nervous system and infectious diseases, as well as for anticancer applications.

Applications in Medicinal Chemistry

The this compound core is a privileged structure found in or used to synthesize compounds with a variety of pharmacological activities. Key applications include:

-

Dopamine Receptor Modulators: The tetralin core is a well-established pharmacophore for dopamine receptor ligands. Derivatives of this compound are precursors to potent and selective agonists and antagonists of dopamine D2 and D3 receptors, which are important targets for the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.

-

Antibacterial Agents: The tetralone scaffold has been incorporated into novel antibacterial agents. By functionalizing the core structure, for instance with aminoguanidinium moieties, compounds with significant activity against various bacterial strains, including resistant pathogens, have been developed.

-

Anticancer Agents: Hydroxy tetralones serve as crucial intermediates in the synthesis of analogs of naturally occurring anticancer agents like podophyllotoxin. These synthetic derivatives are designed to improve efficacy, reduce toxicity, and overcome drug resistance.

-

Acetylcholinesterase (AChE) Inhibitors: Derivatives of the tetralone scaffold have shown potential as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.

Quantitative Bioactivity Data

The following tables summarize the biological activities of various compounds synthesized from or related to the this compound scaffold.

Table 1: Dopamine and Serotonin Receptor Binding Affinities

| Compound | Receptor | Kᵢ (nM) | Reference Compound |

| 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) | 5-HT₁ₐ | 0.27 - 0.5 | 5-HT |

| (+)-7-OH-DPAT | hD₃ | - | (-)-7-OH-DPAT |

| (-)-7-OH-DPAT | hD₃ | - | (+)-7-OH-DPAT |

| Racemic 8-OH-DPAT | hD₂ | >1000 | - |

| Racemic 8-OH-DPAT | hD₃ | >1000 | - |

Note: 8-OH-DPAT and 7-OH-DPAT are structurally related to derivatives of this compound and are key reference compounds.

Table 2: In Vitro Anticancer Activity of Podophyllotoxin Analogs

| Compound | HeLa IC₅₀ (µM) | K562 IC₅₀ (µM) | K562/A02 IC₅₀ (µM) | Reference Compound |

| 9l | 7.93 | 6.42 | 6.89 | Etoposide |

| 9i | 0.19 | - | - | Etoposide |

| 9e | - | < Etoposide | - | Etoposide |

| Etoposide | - | - | - | - |

Note: These podophyllotoxin derivatives are synthesized from intermediates that can be derived from hydroxy tetralones.[1]

Experimental Protocols

Protocol 1: Synthesis of Dopamine Receptor Agonists via Reductive Amination

This protocol describes a general procedure for the synthesis of N,N-dipropylamino tetralin derivatives from this compound, a key step in the preparation of potent dopamine receptor agonists.

Reaction Scheme:

Materials:

-

This compound

-

Di-n-propylamine

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in methanol or DCE, add di-n-propylamine (1.2-1.5 eq).

-

Add a catalytic amount of acetic acid to the mixture to facilitate iminium ion formation.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Slowly add the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-hydroxy-2-(di-n-propylamino)tetralin.

Protocol 2: Synthesis of Podophyllotoxin Analogs from Hydroxy Tetralones

This protocol outlines a general strategy for the synthesis of podophyllotoxin analogs, which often involves the formylation of a tetralone intermediate.[2]

Reaction Scheme (Formylation Step):

Materials:

-

Substituted hydroxy tetralone

-

Sodium hydride (NaH) or other suitable base

-

Dry benzene or other aprotic solvent

-

Ethyl formate

-

Petroleum ether (for washing NaH)

-

Ethanol (small amount)

Procedure:

-

Wash sodium hydride (1.1 eq) with petroleum ether to remove any mineral oil.

-

Suspend the washed sodium hydride in dry benzene in a round-bottom flask under an inert atmosphere.

-

Add a small amount of ethanol to initiate the reaction.

-

Stir the mixture at room temperature for 1 hour.

-

Add ethyl formate (excess) dropwise to the reaction mixture and continue stirring for another hour.

-

Add a solution of the hydroxy tetralone (1.0 eq) in dry benzene dropwise to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction with water and acidify to a neutral pH.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting hydroxymethylene tetralone intermediate by column chromatography or recrystallization. This intermediate can then be used in subsequent steps to construct the full podophyllotoxin analog scaffold.

Visualizations

Experimental Workflow: Synthesis of Bioactive Molecules from this compound

Caption: General synthetic pathways from hydroxy tetralones.

Signaling Pathway: Dopamine D2 Receptor Signaling

Caption: Simplified Dopamine D2 receptor signaling cascade.[3][4]

Conclusion

This compound and its related structures are undeniably important building blocks in the field of medicinal chemistry. The synthetic accessibility and the possibility for diverse functionalization make this scaffold a continuing focus for the development of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this compound derivatives in drug discovery.

References

Application Notes and Protocols for the Quantification of 5-Hydroxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5-Hydroxy-2-tetralone in both biological matrices and pharmaceutical formulations. The protocols are designed to be robust, sensitive, and specific, leveraging modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a key intermediate and potential metabolite in the development of various pharmaceutical compounds. Accurate quantification of this analyte is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. This document outlines two primary protocols: one for the analysis of this compound in human plasma and another for its quantification in a solid dosage formulation.

Metabolic Pathway of Tetralone Derivatives

The metabolic pathway of tetralone derivatives, such as this compound, primarily involves oxidation and conjugation reactions to facilitate excretion. Based on the metabolism of structurally related compounds like tetralin, a proposed metabolic pathway for this compound involves further hydroxylation followed by glucuronidation or sulfation.[1][2]

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes a sensitive and specific method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by analysis using reverse-phase liquid chromatography coupled with tandem mass spectrometry.

Experimental Workflow

Methodology

1. Sample Preparation:

-

To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., this compound-d4).

-

Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase A.

2. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B

-

3.0-4.0 min: 90% B

-

4.1-5.0 min: 10% B (re-equilibration).

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

This compound: Precursor Ion (m/z) 163.1 -> Product Ion (m/z) 135.1

-

IS (this compound-d4): Precursor Ion (m/z) 167.1 -> Product Ion (m/z) 139.1

-

-

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the LC-MS/MS method for the quantification of this compound in human plasma.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect | Minimal |

Protocol 2: Quantification of this compound in a Pharmaceutical Formulation (Solid Dosage)

This protocol provides a method for the extraction and quantification of this compound from a solid pharmaceutical dosage form, ensuring the quality and consistency of the drug product.

Experimental Workflow

Methodology

1. Sample Preparation:

-

Accurately weigh and grind a representative number of tablets to a fine powder.

-

Transfer an amount of powder equivalent to a target concentration of this compound into a volumetric flask.

-

Add a suitable diluent (e.g., 50:50 acetonitrile:water) to approximately 70% of the flask volume.

-

Sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API).

-

Allow the solution to cool to room temperature and dilute to the final volume with the diluent.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter before analysis.

2. HPLC-UV Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 254 nm.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-UV method for the quantification of this compound in a pharmaceutical formulation.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Specificity | No interference from excipients |

Conclusion

The presented protocols provide robust and reliable methods for the quantification of this compound in both complex biological matrices and pharmaceutical formulations. The LC-MS/MS method offers high sensitivity and selectivity for bioanalytical applications, while the HPLC-UV method provides a straightforward and accurate approach for quality control in a manufacturing setting. These methods can be adapted and validated for specific research and development needs.

References

Application Notes and Protocols for Enzymatic Reactions Involving 5-Hydroxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential enzymatic reactions involving 5-Hydroxy-2-tetralone, a versatile bicyclic ketone with applications in the synthesis of pharmaceutically active compounds. While direct enzymatic studies on this compound are not extensively documented in publicly available literature, this document extrapolates from known enzymatic activities on structurally similar tetralone derivatives. The protocols detailed below are based on well-established enzymatic systems and are intended to serve as a foundational guide for the development of biocatalytic processes for the synthesis of novel chiral molecules derived from this compound.

Introduction to Enzymatic Transformations of Tetralones

The tetralone scaffold is a key structural motif in a variety of biologically active molecules. The introduction of chirality through enzymatic reactions can significantly impact the pharmacological properties of these compounds. Two primary classes of enzymes, Alcohol Dehydrogenases (ADHs) and Baeyer-Villiger Monooxygenases (BVMOs), are particularly well-suited for the stereoselective transformation of cyclic ketones like this compound.

-

Alcohol Dehydrogenases (ADHs) catalyze the reversible reduction of ketones to secondary alcohols. This reaction is highly valuable for the synthesis of enantiomerically pure alcohols, which are crucial chiral building blocks in the pharmaceutical industry.

-

Baeyer-Villiger Monooxygenases (BVMOs) catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting cyclic ketones into lactones. This transformation can lead to the formation of novel heterocyclic structures with potential biological activities.

Asymmetric Reduction of this compound using Alcohol Dehydrogenase

The enzymatic reduction of the keto group in this compound can yield chiral 5-hydroxy-2-tetralol. The stereochemical outcome of this reaction is dependent on the specific ADH used. Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase (TeSADH) and its mutants have demonstrated high conversion and enantioselectivity in the reduction of substituted 2-tetralones, making them excellent candidates for this transformation.[1][2]

Quantitative Data for ADH-Catalyzed Reduction of Substituted 2-Tetralones

The following table summarizes the performance of TeSADH mutants in the asymmetric reduction of various 2-tetralone derivatives, providing an indication of the expected outcomes for this compound.

| Substrate | TeSADH Mutant | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration of Product | Reference |

| 7-Methoxy-2-tetralone | W110A | >99 | >99 | (S) | [1] |

| 7-Methoxy-2-tetralone | F298S | >99 | >99 | (R) | [1] |

| 6-Methoxy-2-tetralone | W110A | >99 | >99 | (S) | [1] |

| 6-Methoxy-2-tetralone | F298S | >99 | >99 | (R) | [1] |

| 7-Hydroxy-2-tetralone | W110G | 95 | 98 | (S) | [1] |

| 7-Hydroxy-2-tetralone | F298G | 93 | 99 | (R) | [1] |

Experimental Protocol: Asymmetric Reduction of this compound

This protocol is adapted from methodologies used for the reduction of substituted 2-tetralones with TeSADH mutants.[1][2]

Materials:

-

Recombinant TeSADH mutant (e.g., W110A or F298S, expressed and purified)

-

This compound

-

Tris-HCl buffer (50 mM, pH 7.5)

-

NADP⁺

-

Isopropanol (for cofactor regeneration)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

GC or HPLC with a chiral column for analysis

Procedure:

-

Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

-

In a reaction vessel, combine the Tris-HCl buffer, NADP⁺ (final concentration 1 mM), and the purified TeSADH mutant (final concentration ~1.5 µM).

-

Add the this compound stock solution to the reaction mixture (final concentration 10 mM).

-

Add isopropanol to the reaction mixture (10% v/v) to serve as the co-substrate for cofactor regeneration.

-

Incubate the reaction at 50°C with shaking (e.g., 180 rpm) for 12-24 hours.

-

Monitor the progress of the reaction by taking aliquots at different time points.

-

To analyze the reaction, quench the aliquot with an equal volume of ethyl acetate, vortex, and centrifuge to separate the phases.

-

Collect the organic phase, dry over anhydrous sodium sulfate, and analyze by GC or HPLC with a suitable chiral column to determine the conversion and enantiomeric excess of the 5-hydroxy-2-tetralol product.

Experimental Workflow for ADH-Catalyzed Reduction

Baeyer-Villiger Oxidation of this compound

The enzymatic Baeyer-Villiger oxidation of this compound would result in the formation of a lactone, a seven-membered ring containing an ester group. This reaction can be catalyzed by BVMOs, such as cyclohexanone monooxygenase (CHMO), which are known to act on a broad range of cyclic ketones.

Representative Kinetic Data for a Baeyer-Villiger Monooxygenase

The following table provides kinetic parameters for a fungal BVMO with various ketone substrates, which can serve as an estimate for the reaction with a tetralone substrate.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| Phenylacetone | 0.14 ± 0.02 | 1.8 ± 0.1 | 12.9 | [3] |

| 4-Phenyl-2-butanone | 0.03 ± 0.01 | 3.6 ± 0.2 | 120 | [3] |

| 2-Octanone | 0.02 ± 0.01 | 5.3 ± 0.2 | 265 | [3] |

| 2-Decanone | <0.01 | 6.8 ± 0.2 | >680 | [3] |

Experimental Protocol: Baeyer-Villiger Oxidation of this compound

This protocol is based on general procedures for BVMO-catalyzed oxidations.[3][4]

Materials:

-

Recombinant BVMO (e.g., CHMO or a fungal BVMO, expressed and purified)

-

This compound

-

Tris-HCl buffer (100 mM, pH 8.0)

-

NADPH

-

Methanol (as a co-solvent)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

GC-MS or LC-MS for analysis

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

In a reaction vessel, combine the Tris-HCl buffer and the purified BVMO (final concentration ~2 µM).

-

Add the this compound stock solution to the reaction mixture (final concentration 1 mM, with the final methanol concentration at 1% v/v).

-

Initiate the reaction by adding NADPH (final concentration 0.3 mM). A cofactor regeneration system can also be employed.

-

Incubate the reaction at 25°C with shaking.

-

Monitor the reaction progress by observing the consumption of NADPH spectrophotometrically at 340 nm or by analyzing aliquots.

-

For product analysis, quench the reaction with an equal volume of ethyl acetate, vortex, and centrifuge.

-

Collect the organic phase, dry over anhydrous sodium sulfate, and analyze by GC-MS or LC-MS to identify the lactone product.

Experimental Workflow for BVMO-Catalyzed Oxidation

Potential Signaling Pathways and Biological Activity

While specific signaling pathways modulated by this compound or its enzymatic derivatives have not been explicitly detailed, tetralone and lactone scaffolds are present in numerous biologically active compounds with diverse mechanisms of action.

-

Tetralone Derivatives: Many tetralone-based compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their mode of action often involves the inhibition of specific enzymes or the modulation of signaling cascades.

-

Lactones: Lactones are a class of compounds known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[5][6][7][8] Their mechanisms can involve the alkylation of biological macromolecules or the modulation of key signaling pathways such as the NF-κB or MAPK pathways.

Further research is required to elucidate the specific biological targets and signaling pathways affected by this compound and its enzymatically synthesized derivatives. A hypothetical signaling cascade that could be influenced by a bioactive small molecule is depicted below.

Hypothetical Signaling Pathway Modulation

These application notes and protocols provide a starting point for exploring the enzymatic derivatization of this compound. The use of biocatalysis offers a powerful and sustainable approach to generating novel, chiral molecules with potential applications in drug discovery and development. Further screening of diverse enzyme libraries and optimization of reaction conditions will be crucial for developing efficient and selective biocatalytic processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Catalytic Characterization of a Fungal Baeyer-Villiger Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the Baeyer–Villiger monooxygenase in the pathway of the bacterial pyrrolizidine alkaloids, legonmycins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural and Synthetic Lactones Possessing Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: Chiral Separation of 5-Hydroxy-2-tetralone Enantiomers by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 5-Hydroxy-2-tetralone. The resolution of enantiomers is critical in drug development and stereoselective synthesis, as individual enantiomers can exhibit distinct pharmacological and toxicological profiles. This document provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, enabling baseline separation of the (R)- and (S)-enantiomers of this compound. The provided methodologies and data are intended to guide researchers in establishing reliable and efficient chiral separation protocols for this and structurally related compounds.

Introduction